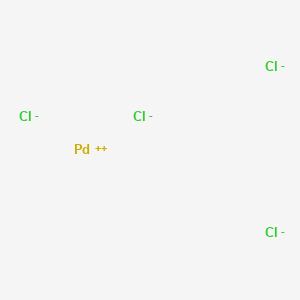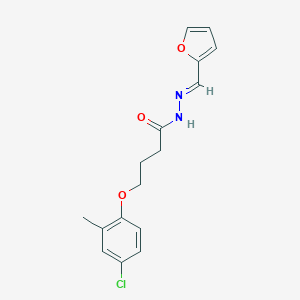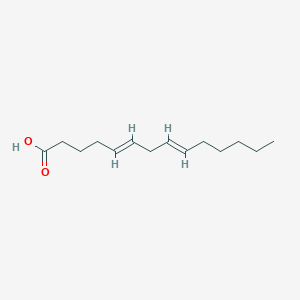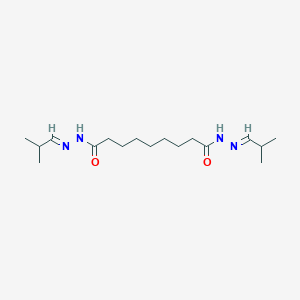
Tetrachloropalladate ion (PdCl42-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrachloropalladate ion (PdCl42-) is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a complex ion that contains four chloride ions and one palladium ion.
Aplicaciones Científicas De Investigación
Tetrachloropalladate ion has been used in a variety of scientific research applications. One of the most common applications is in the field of catalysis. Tetrachloropalladate ion has been found to be an effective catalyst for a variety of chemical reactions. It has also been used in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of tetrachloropalladate ion is not fully understood. However, it is believed that the compound works by coordinating with other molecules to form a complex. This complex then undergoes various chemical reactions, leading to the desired product.
Biochemical and Physiological Effects:
Tetrachloropalladate ion has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that it may have antioxidant properties. It has also been found to be toxic to certain types of cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of tetrachloropalladate ion is its effectiveness as a catalyst. It has been found to be highly efficient in a variety of chemical reactions. However, one of the main limitations of the compound is its toxicity. It can be harmful to both humans and the environment, and should be handled with care.
Direcciones Futuras
There are many potential future directions for research involving tetrachloropalladate ion. One area of interest is in the development of new catalytic reactions. Another area of interest is in the study of the compound's potential as an antioxidant. Additionally, more research is needed to fully understand the compound's mechanism of action and its potential biochemical and physiological effects.
Conclusion:
In conclusion, tetrachloropalladate ion is a unique chemical compound that has been widely used in scientific research. Its effectiveness as a catalyst and potential antioxidant properties make it an interesting area of study for future research. However, its toxicity must be taken into consideration when handling the compound.
Métodos De Síntesis
The synthesis of tetrachloropalladate ion can be achieved through a variety of methods. One common method involves the reaction of palladium(II) chloride with hydrochloric acid. Another method involves the reaction of palladium(II) nitrate with hydrochloric acid. The resulting solution is then treated with sodium chloride to form tetrachloropalladate ion.
Propiedades
Número CAS |
14349-67-8 |
|---|---|
Fórmula molecular |
CaH8I2O4 |
Peso molecular |
248.2 g/mol |
Nombre IUPAC |
palladium(2+);tetrachloride |
InChI |
InChI=1S/4ClH.Pd/h4*1H;/q;;;;+2/p-4 |
Clave InChI |
RPYSFYBAYJBKCR-UHFFFAOYSA-J |
SMILES |
[Cl-].[Cl-].[Cl-].[Cl-].[Pd+2] |
SMILES canónico |
[Cl-].[Cl-].[Cl-].[Cl-].[Pd+2] |
Otros números CAS |
172542-68-6 |
Números CAS relacionados |
10025-98-6 (di-potassium salt) 13820-33-2 (di-cesium salt) 13820-40-1 (di-ammonium salt) 15525-45-8 (di-lithium salt) 13820-53-6 (di-Na salt) |
Sinónimos |
dipotassium tetrachloropalladate disodium tetrachloropalladate tetrachloropalladate tetrachloropalladium tetrachloropalladium dihydrogen tetrachloropalladium, diammonium salt tetrachloropalladium, dicesium salt tetrachloropalladium, dilithium salt tetrachloropalladium, dipotassium salt tetrachloropalladium, disodium salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5Z)-3-benzyl-5-[(2-methoxyanilino)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B228560.png)
![[(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea](/img/structure/B228562.png)
![5-bromo-2-hydroxy-N'-[(1E)-2-methylpropylidene]benzohydrazide](/img/structure/B228565.png)


![4-[2-(2-Furoyl)carbohydrazonoyl]phenyl benzoate](/img/structure/B228570.png)
![2-[(2E)-2-[[2-[(4-fluorophenyl)methoxy]phenyl]methylidene]hydrazinyl]-1,3-thiazol-4-one](/img/structure/B228581.png)


![2-[4-oxo-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1,3-thiazol-5-yl]acetic acid](/img/structure/B228594.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-{4-[({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)amino]phenyl}urea](/img/structure/B228599.png)

